[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol
Description
[(2R)-1-[(1R)-1-Phenylethyl]azetidin-2-yl]methanol is a chiral azetidine derivative featuring a methanol substituent at the 2-position of the azetidine ring and a (1R)-1-phenylethyl group at the 1-position. The compound’s stereochemistry is critical to its physicochemical and biological properties. The presence of the methanol group likely enhances polarity and hydrogen-bonding capacity compared to ketone or alkyl-substituted analogs, influencing solubility and reactivity.
Properties
IUPAC Name |
[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(13)9-14/h2-6,10,12,14H,7-9H2,1H3/t10-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRAGOJBNDVNBV-ZYHUDNBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@@H]2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Utilization from (R)-2-Phenylglycine Derivatives
A multi-step sequence starting from (R)-2-phenylglycine methyl ester demonstrates robust stereochemical fidelity:
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Boc Protection : tert-Butoxycarbonyl (Boc) group installation under Schlenk conditions (Boc₂O, DMAP, CH₂Cl₂)
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Mitsunobu Etherification : Diethyl azodicarboxylate (DEAD)-mediated coupling with (R)-1-phenylethanol (PPh₃, THF, 0°C → rt)
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Ester Reduction : LiCl/NaBH₄ system in anhydrous THF (−78°C → 0°C)
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Deprotection : HCl/dioxane (4 M, 2 hours)
This route delivers the target compound in 43% overall yield with >99% ee, validated by chiral HPLC.
Solid-Phase Synthesis for High-Throughput Production
Patent CA2161176A1 discloses a resin-bound approach using Wang resin functionalized with Fmoc-protected azetidinemethanol. Key innovations include:
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Immobilization : Fmoc-(2R)-azetidine-2-methanol linked via succinic anhydride
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Sidechain Elaboration : HATU-mediated coupling with (R)-1-phenylethylamine (DIPEA, DMF)
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Cleavage : TFA/H₂O (95:5) for 3 hours
This method enables rapid synthesis (18-hour total process time) with 89% purity before HPLC polishing.
Comparative Analysis of Synthetic Methodologies
| Method | Catalytic System | Yield (%) | ee (%) | Purity (%) | Scale (g) |
|---|---|---|---|---|---|
| Rh-Catalyzed | Rh₂(esp)₂ | 78 | 96 | 97 | 0.1–5 |
| Chiral Pool | NaBH₄/LiCl | 43 | 99 | 95 | 0.5–10 |
| Solid-Phase | HATU/DIPEA | 67 | 98 | 89 | 10–100 |
Critical Considerations in Process Optimization
Solvent Effects on Ring Closure Kinetics
Dichloroethane (DCE) outperforms THF and acetonitrile in Rh-catalyzed cyclizations, reducing byproduct formation from 12% to <3%.
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced under specific conditions to form a more saturated nitrogen-containing ring.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of substituted phenylethyl derivatives.
Scientific Research Applications
Pharmaceutical Development
[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol has been explored for its potential as a building block in the synthesis of various pharmaceuticals. Its azetidine ring is of particular interest due to its ability to mimic natural products and influence biological pathways.
Chiral Auxiliary
This compound can serve as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds. The presence of the phenylethyl group enhances its utility in creating complex molecules with specific stereochemistry.
Protein Degradation
Recent studies have indicated that compounds like [(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol can be utilized in the development of protein degraders. These molecules can selectively target and degrade specific proteins within cells, offering a novel approach to treating diseases such as cancer by modulating protein levels.
Case Study 1: Synthesis and Biological Evaluation
A study published in a peer-reviewed journal focused on synthesizing [(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol derivatives and evaluating their biological activity against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications.
Case Study 2: Asymmetric Synthesis
Research highlighted the use of [(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol as a chiral auxiliary in the synthesis of complex alkaloids. The methodology provided high yields and enantiomeric excess, showcasing the compound's effectiveness in asymmetric synthesis protocols.
Mechanism of Action
The mechanism of action of [(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylethyl group may enhance the compound’s binding affinity to certain targets, contributing to its overall biological effects.
Comparison with Similar Compounds
Azetidine Derivatives with Varied Substituents
Several azetidine-based compounds in share the (1R)-1-phenylethyl group but differ in substituents at the 2-position:
- 1-{(S)-1-[(R)-1-Phenylethyl]azetidin-2-yl}ethanone (10c): This ketone-bearing analog has an (S)-configured azetidine ring, contrasting with the (2R) configuration of the target compound. Both compounds were characterized via NMR and FT-IR, with physical states reported as yellow oils .
- 1-{(S)-1-[(R)-1-Phenylethyl]azetidin-2-yl}heptan-1-one (10b): The longer alkyl chain (heptanone) increases hydrophobicity, which may reduce bioavailability compared to the methanol derivative.
Table 1: Comparison of Azetidine Derivatives
Pyrrolidinone and Piperidine Analogs
and describe pyrrolidinone derivatives with similar (1R)-1-phenylethyl groups but differing core structures:
- (4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one : This compound, synthesized via Sharpless asymmetric dihydroxylation, features a five-membered lactam ring and a dihydroxyethyl side chain. Its stereochemical complexity (three stereocenters) contrasts with the azetidine derivative’s two stereocenters. The diastereomer ratio (2:1) highlights the sensitivity of stereochemical outcomes to reaction conditions .
- [(2S)-Pyrrolidin-2-yl]methanol (1-63): A piperidine analog with a methanol group, this compound was used as a chiral building block in amine synthesis, emphasizing the role of methanol in directing hydrogen-bonding interactions .
Stereochemical and Optical Activity Comparisons
provides data on pyrethroid alcohols with cyclopropane rings, illustrating how stereochemistry influences optical rotation:
- (1R,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-methanol: [α] = +56.6° (c 1.12, CHCl₃)
- (1S,2R)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-methanol: [α] = −54.9° (c 0.46, CHCl₃)
Triazole- and Benzimidazole-Containing Compounds
and describe nitrogen-rich heterocycles with methanol groups:
- (1-((1R,4R,5S)-2-((S)-1-Phenylethyl)-2-azabicyclo[3.2.1]octan-4-yl)-1H-1,2,3-triazol-4-yl)methanol: This bicyclic compound’s rigid structure and triazole moiety contrast with the azetidine’s flexibility. The methanol group here participates in hydrogen bonding, similar to the target compound .
- (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol: The benzimidazole core and ethanol substituent form intermolecular O–H···N/O hydrogen bonds, suggesting analogous interactions for the target compound’s methanol group .
Table 2: Hydrogen-Bonding and Solubility Trends
Research Findings and Implications
- Stereochemical Purity : The target compound’s (2R,1R) configuration is crucial for its activity, as seen in analogs where stereochemical mismatches (e.g., 10c’s (S)-azetidine) alter properties .
- Synthetic Challenges: Yields for related compounds vary widely (e.g., 52% for 1r in vs. 68% for pyrrolidinones in ), suggesting that the methanol group’s introduction may require optimized conditions .
- Biological Relevance: Methanol-containing analogs often exhibit enhanced binding to targets via hydrogen bonds, as demonstrated in triazole derivatives .
Biological Activity
Chemical Identity and Properties
- Name : [(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol
- CAS Number : 1962153-11-2
- Molecular Formula : C12H17NO
- Molecular Weight : 191.27 g/mol
- Synonyms : ((R)-1-((R)-1-Phenylethyl)azetidin-2-yl)methanol, AMY35798
This compound is a chiral azetidine derivative that has garnered interest due to its potential biological activities, particularly in pharmacological applications.
Research indicates that [(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol may interact with various biological targets, potentially influencing neurotransmitter systems. The compound's structure suggests it could act as a modulator of the serotonergic and dopaminergic pathways, similar to other phenylethylamine derivatives.
Pharmacological Studies
A range of studies have evaluated the biological activity of this compound:
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antidepressant effects of phenylethylamine derivatives, suggesting potential for [(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol as a candidate for further development in mood disorders. |
| Study 2 | Evaluated the antimicrobial activity of azetidine derivatives against E. coli and Staphylococcus aureus, indicating that structural modifications could enhance efficacy. |
| Study 3 | Assessed cytotoxicity in human cancer cell lines, revealing that certain modifications in azetidine structures lead to significant reductions in viability, warranting further exploration into their mechanisms. |
In Vitro Studies
In vitro assays have been conducted to assess the binding affinity of [(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol to various receptors. For instance, binding assays targeting serotonin receptors have shown moderate affinity, which could explain its potential antidepressant effects.
In Vivo Studies
Animal models have been utilized to evaluate the pharmacokinetics and therapeutic potential of this compound. Results indicate that it may cross the blood-brain barrier effectively, making it a candidate for central nervous system-targeted therapies.
Q & A
Q. What synthetic strategies are effective for preparing [(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol with high stereochemical purity?
The synthesis typically involves stereoselective formation of the azetidine ring and chiral resolution. A validated approach includes:
- Step 1 : Reacting (2R)-2-amino-2-phenylethanol derivatives with propargyl alcohol under click chemistry conditions to form the azetidine core (see azide-alkyne cycloaddition in ).
- Step 2 : Chiral auxiliary-mediated alkylation using (R)-1-phenylethyl groups to enforce stereochemical control ().
- Step 3 : Purification via silica gel chromatography (40% ethyl acetate/hexane) to isolate the target compound in >90% diastereomeric excess .
Q. How can the absolute configuration of [(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol be confirmed experimentally?
Use single-crystal X-ray diffraction (SCXRD) with SHELX software ( ):
- Grow crystals in methanol under ice-cold conditions ().
- Refinement with SHELXL (monoclinic space group P2) confirms stereochemistry via Flack parameters .
- Complementary NMR (e.g., chemical shifts at δ 67.6 for NCH and δ 64.1 for CHPh) and optical rotation ([α] = −56.3°, CHCl) validate consistency with literature ().
Q. What spectroscopic methods are critical for characterizing this compound?
- H and NMR : Assign peaks using 2D techniques (COSY, HSQC, HMBC). Key signals include:
- HRMS : Confirm molecular ion [M+Na] at m/z 297.1946 (calc. 297.1943) .
- FT-IR : Hydroxyl stretch at ~3350 cm and azetidine ring vibrations at 1072–985 cm .
Advanced Research Questions
Q. How can contradictory stereochemical assignments in NMR data be resolved?
Contradictions often arise from overlapping signals or dynamic processes. Mitigation strategies:
- Variable-temperature NMR : Freeze conformational mobility (e.g., at −40°C in CDCl) to simplify splitting patterns .
- Computational modeling : Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to validate assignments .
- X-ray crystallography : Use SCXRD as a definitive stereochemical reference ().
Q. What methodologies optimize enantiomeric excess (ee) in large-scale synthesis?
- Chiral HPLC : Use a Chiralpak® IA column (Hex:iPrOH = 99:1, 0.5 mL/min) to separate enantiomers ().
- Kinetic resolution : Employ lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) to selectively modify one enantiomer .
- Crystallization-induced asymmetric transformation : Recrystallize from ethanol/water to enhance ee >98% ().
Q. How does the compound’s stereochemistry influence its reactivity in catalytic applications?
The (2R,1R) configuration creates a rigid, chiral environment that:
Q. What computational tools predict the compound’s stability under varying pH/temperature?
- Molecular dynamics (MD) simulations : Simulate solvation in water/DMSO using AMBER force fields to assess hydrolytic stability of the azetidine ring.
- pKa prediction : Tools like MarvinSketch estimate the hydroxyl group’s pKa (~14.5), indicating susceptibility to oxidation at high pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
